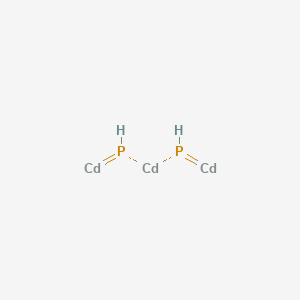
Tungsten (W)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tungsten, also known as wolfram, is a chemical element with the symbol W and atomic number 74. It is a rare metal found naturally on Earth almost exclusively in chemical compounds. Tungsten is known for its exceptional strength, high melting point, and usage in a variety of applications, ranging from light bulb filaments to aerospace technology .
准备方法
Synthetic Routes and Reaction Conditions: Tungsten is typically extracted from its ores, such as wolframite and scheelite. The extraction process involves several steps:
Concentration: The ore is crushed and ground, followed by gravity separation to concentrate the tungsten minerals.
Roasting: The concentrated ore is roasted in the presence of air to convert it into tungsten trioxide (WO₃).
Reduction: Tungsten trioxide is then reduced using hydrogen or carbon to produce tungsten metal.
Industrial Production Methods: In industrial settings, tungsten is produced through the following methods:
Hydrometallurgical Process: This involves leaching the ore with sodium hydroxide or sodium carbonate to form sodium tungstate, which is then purified and precipitated as ammonium paratungstate. The ammonium paratungstate is then reduced to tungsten metal.
Pyrometallurgical Process: This involves the direct reduction of tungsten trioxide with hydrogen or carbon at high temperatures to produce tungsten metal.
化学反应分析
Types of Reactions: Tungsten undergoes various chemical reactions, including:
Oxidation: Tungsten reacts with oxygen at high temperatures to form tungsten trioxide (WO₃).
Reduction: Tungsten trioxide can be reduced by hydrogen or carbon to produce tungsten metal.
Halogenation: Tungsten reacts with halogens to form tungsten halides, such as tungsten hexafluoride (WF₆) and tungsten hexachloride (WCl₆)
Common Reagents and Conditions:
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Typically involves hydrogen or carbon as reducing agents at high temperatures.
Halogenation: Involves halogens like fluorine, chlorine, bromine, and iodine, often requiring elevated temperatures
Major Products:
Oxidation: Tungsten trioxide (WO₃)
Reduction: Tungsten metal (W)
Halogenation: Tungsten hexafluoride (WF₆), tungsten hexachloride (WCl₆), etc.
科学研究应用
Tungsten has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and in the production of tungsten compounds.
Biology: Tungsten is used in biological research to study enzyme functions and as a component in certain biochemical assays.
Medicine: Tungsten is used in radiation shielding and in the production of medical imaging devices.
Industry: Tungsten is used in the production of hard materials like tungsten carbide, which is used in cutting tools, mining equipment, and wear-resistant materials .
作用机制
The mechanism by which tungsten exerts its effects varies depending on its application:
Catalysis: Tungsten acts as a catalyst by providing a surface for reactants to adsorb and react, thereby lowering the activation energy of the reaction.
Radiation Shielding: Tungsten’s high density makes it effective at absorbing and attenuating radiation, protecting against harmful radiation exposure.
Electrode Materials: In lithium-ion batteries, tungsten dopants improve capacity retention by forming amorphous phases that enhance the stability and conductivity of the electrode materials
相似化合物的比较
Tungsten is often compared with other transition metals such as molybdenum, titanium, and chromium:
Molybdenum: Both tungsten and molybdenum have high melting points and are used in steel alloys.
Titanium: Titanium is known for its corrosion resistance and high strength-to-density ratio, making it ideal for aerospace applications.
Chromium: Chromium is used primarily for its corrosion resistance and ability to form stainless steel.
Conclusion
Tungsten is a versatile and valuable element with a wide range of applications in various fields. Its unique properties, such as high melting point, strength, and resistance to wear and corrosion, make it indispensable in many industrial, scientific, and medical applications.
属性
分子式 |
Cd3H2P2 |
|---|---|
分子量 |
401.21 g/mol |
IUPAC 名称 |
cadmium;phosphanylidenecadmium |
InChI |
InChI=1S/3Cd.2HP/h;;;2*1H |
InChI 键 |
HOUJXURMHHSTOC-UHFFFAOYSA-N |
规范 SMILES |
P=[Cd].P=[Cd].[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


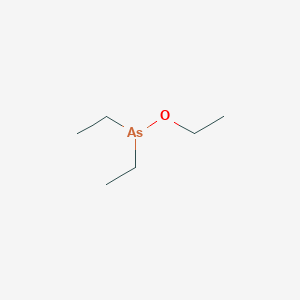
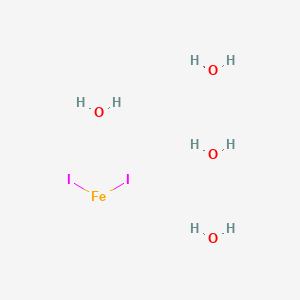
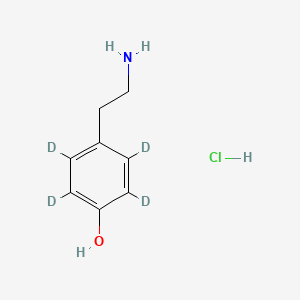
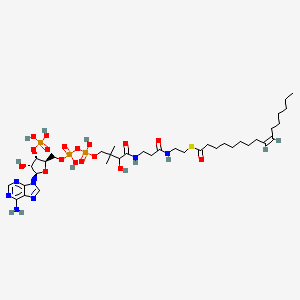
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
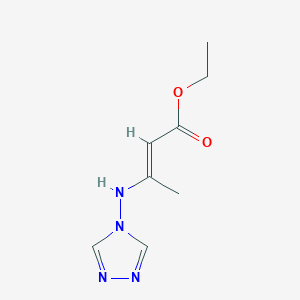
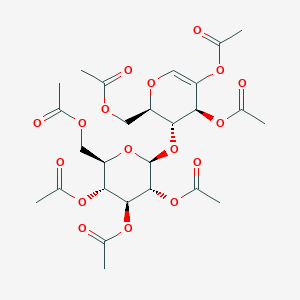
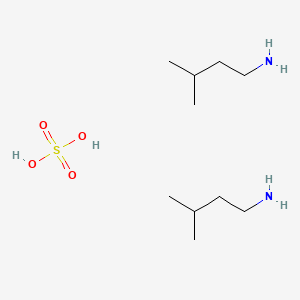
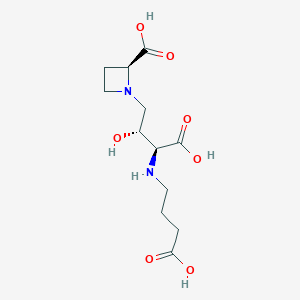
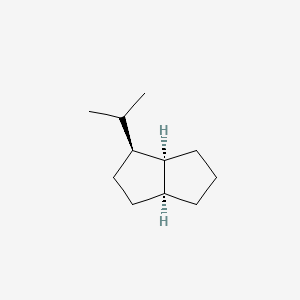
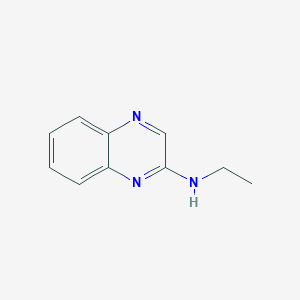
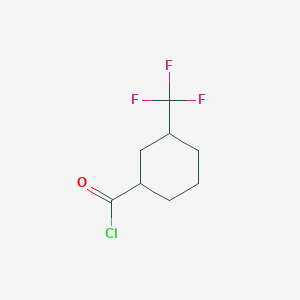
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
